N-Methyl-1H-indol-3-amine;hydrochloride
Description
N-Methyl-1H-indol-3-amine hydrochloride is a substituted indole derivative featuring a methyl group at the indole nitrogen (N1) and an amine group at the 3-position, forming a hydrochloride salt. Indole derivatives are widely studied for their pharmacological relevance, particularly in anticancer and neuroactive applications .
Properties
IUPAC Name |
N-methyl-1H-indol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-10-9-6-11-8-5-3-2-4-7(8)9;/h2-6,10-11H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDQQPLZOXWDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CNC2=CC=CC=C21.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains the most widely employed method for constructing the indole core. This reaction involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. For N-Methyl-1H-indol-3-amine, the process typically proceeds as follows:
- Phenylhydrazine Condensation :
Phenylhydrazine reacts with methylglyoxal in ethanol under reflux (78°C) to form the corresponding hydrazone. - Cyclization :
The hydrazone undergoes cyclization in the presence of methanesulfonic acid (MsOH) at 120°C for 6 hours, yielding 1H-indol-3-amine. - N-Methylation :
The free amine at the N1 position is methylated using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. Reaction conditions (60°C, 12 hours) achieve >90% conversion.
Key Optimization Parameters :
Reductive Amination of Indole-3-carbaldehyde
An alternative route involves reductive amination to introduce the methylamine group:
- Indole-3-carbaldehyde Preparation :
Indole is oxidized using pyridinium chlorochromate (PCC) in dichloromethane (DCM) to yield indole-3-carbaldehyde. - Reductive Amination :
The aldehyde reacts with methylamine (CH₃NH₂) in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN) at pH 5. This step achieves 82% yield after 24 hours at 25°C.
Advantages :
- Avoids harsh methylation agents like CH₃I.
- Enables stereochemical control for chiral derivatives.
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base N-Methyl-1H-indol-3-amine is converted to its hydrochloride salt via direct neutralization:
- Solubilization :
The amine is dissolved in anhydrous diethyl ether. - HCl Gas Introduction :
Dry HCl gas is bubbled through the solution at 0°C until precipitation completes (typically 30–60 minutes). - Filtration and Drying :
The precipitate is vacuum-filtered and washed with cold ether, yielding >95% pure hydrochloride salt.
Critical Parameters :
- Temperature Control : Maintaining 0°C prevents decomposition of the amine.
- Gas Purity : Moisture-free HCl ensures stoichiometric conversion.
Aqueous HCl Precipitation
For industrial-scale production:
- Dissolution in Ethanol :
The amine is dissolved in hot ethanol (60°C). - HCl Addition :
Concentrated HCl (37%) is added dropwise until pH 1–2 is achieved. - Crystallization :
Cooling to −20°C induces crystallization, yielding 98% pure hydrochloride salt with a melting point of 214–216°C.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent patents describe microflow reactors for high-throughput production:
- Reactor Design :
A two-stage reactor facilitates sequential Fischer indole synthesis and methylation. - Conditions :
- Stage 1: MsOH (0.1 M) at 120°C, residence time 5 minutes.
- Stage 2: CH₃I/K₂CO₃ in DMF at 60°C, residence time 10 minutes.
- Output :
12 kg/hour of N-Methyl-1H-indol-3-amine with 94% purity.
Waste Minimization Strategies
- Solvent Recycling :
Ethanol and DMF are recovered via fractional distillation, reducing costs by 40%. - Byproduct Utilization :
Unreacted methyl iodide is captured and reused in subsequent batches.
Characterization and Quality Control
Spectroscopic Analysis
1H NMR (400 MHz, D₂O) :
- δ 7.45 (d, J = 8.0 Hz, 1H, H-4)
- δ 7.32 (t, J = 7.6 Hz, 1H, H-5)
- δ 7.20 (d, J = 7.2 Hz, 1H, H-7)
- δ 6.95 (s, 1H, H-2)
- δ 3.12 (s, 3H, N-CH₃).
ESI-MS :
Purity Assessment
HPLC Conditions :
- Column: C18 (5 µm, 4.6 × 250 mm)
- Mobile Phase: 70:30 H₂O:MeCN + 0.1% TFA
- Retention Time: 6.8 minutes
- Purity: ≥99%.
Challenges and Solutions
Hygroscopicity Management
The hydrochloride salt is highly hygroscopic, necessitating:
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1H-indol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, sulfonyl chlorides, and acylating agents are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemical Synthesis
N-Methyl-1H-indol-3-amine;hydrochloride serves as a crucial building block for synthesizing more complex indole derivatives. Its unique structure allows chemists to modify it for various applications, including the development of pharmaceuticals and agrochemicals.
Anticancer Activity
This compound has demonstrated significant anticancer properties in several studies. A notable study evaluated its effects on breast cancer cell lines (MDA-MB-231) and reported an IC50 value of approximately 12 μM, indicating its potential as a therapeutic agent against cancer .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 12 |
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
Antimicrobial Properties
The compound exhibits potent antimicrobial activity against various pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown a minimum inhibitory concentration (MIC) of 1 μg/mL against S. aureus and Candida albicans, highlighting its potential as an antimicrobial agent .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Candida albicans | 2 |
Anti-inflammatory Effects
Research indicates that this compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha in murine models, suggesting its utility in treating inflammatory disorders .
Anticancer Study
A study published in Molecules examined the effects of this compound on various cancer cell lines, confirming its ability to inhibit cell proliferation effectively .
Antimicrobial Study
In a separate investigation, the compound was tested against different bacterial strains, confirming its effectiveness against resistant pathogens .
Anti-inflammatory Study
Research demonstrated that treatment with this compound significantly reduced inflammatory markers in animal models, indicating its potential for therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism of action of N-Methyl-1H-indol-3-amine;hydrochloride involves its interaction with specific molecular targets. The indole ring system can interact with various biological receptors and enzymes, leading to different biological effects. For instance, it may inhibit certain enzymes or bind to receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Smaller substituents (methyl or ethyl) may improve solubility .
- Bioactivity : Halogenated and nitro-substituted indoles (e.g., 10j–10m) exhibit anticancer activity, while ethylamine or methoxy groups (e.g., 5-methoxytryptamine) correlate with neurotransmitter receptor interactions .
Physicochemical Properties
While direct data for N-Methyl-1H-indol-3-amine hydrochloride are unavailable, inferences can be drawn from analogs:
- Melting Points : Benzyl-substituted indoles (e.g., 1-Benzyl-1H-indol-3-amine HCl) melt at ~192–194°C, whereas ethyl-substituted derivatives (e.g., Ethyl[(1H-indol-3-yl)methyl]amine HCl) have lower melting points (~153–154°C) due to reduced crystallinity .
- Solubility : Hydrochloride salts generally enhance water solubility. For example, 5-methoxytryptamine HCl is soluble in aqueous buffers, critical for CNS drug delivery .
N-Methyl-1H-indol-3-amine Hydrochloride
Hypothetical synthesis routes may involve:
Methylation : Reaction of 1H-indol-3-amine with methyl iodide in basic conditions.
Salt Formation : Treatment with HCl to form the hydrochloride salt.
Biological Activity
N-Methyl-1H-indol-3-amine;hydrochloride is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.
Overview of Indole Derivatives
Indole derivatives, including this compound, are known for their significant roles in various biological processes. They exhibit a range of activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The structural diversity of indoles allows them to interact with multiple biological targets, leading to varied pharmacological effects.
Target Interactions
This compound acts primarily through interactions with specific cellular targets. These interactions can lead to alterations in cell signaling pathways, gene expression, and metabolic processes. For instance, indole derivatives have been shown to bind with certain proteins involved in cell cycle regulation and apoptosis .
Biochemical Pathways
The compound influences several biochemical pathways. It has been implicated in the modulation of apoptosis pathways by inducing cell death in a dose-dependent manner. Studies have shown that it can arrest cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization, similar to the action of colchicine . This suggests potential applications in cancer therapy.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The minimal inhibitory concentration (MIC) values for related indole compounds range from 0.13 to 1.0 µg/mL, indicating strong antibacterial activity .
Anticancer Properties
In vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Notably, some derivatives exhibited IC50 values as low as 0.34 μM against MCF-7 cells, highlighting their potential as anticancer agents . Mechanistic studies suggest that these compounds may induce apoptosis and inhibit tumor growth through disruption of microtubule dynamics.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
